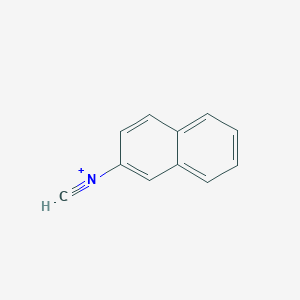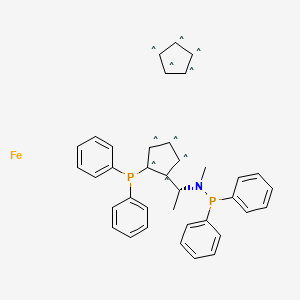
acetic acid;thulium;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酸铽; 水合物: 是一种由乙酸、铽和水分子组成的化学化合物。该化合物也称为乙酸铽(III) 水合物。铽是一种稀土元素,其化合物常用于各种先进材料和科学研究应用。 该化合物的分子式为 C6H14O7Tm,通常以白色结晶固体的形式出现 .
准备方法
合成路线和反应条件: 乙酸铽(III) 水合物可以通过在水存在下使氧化铽 (Tm2O3) 与乙酸 (CH3COOH) 反应来合成。该反应通常在受控温度和 pH 条件下进行,以确保形成所需的水合物形式。一般反应如下: [ \text{Tm}2\text{O}_3 + 6 \text{CH}_3\text{COOH} + x \text{H}_2\text{O} \rightarrow 2 (\text{CH}_3\text{COO})_3\text{Tm} \cdot x \text{H}_2\text{O} ]
工业生产方法: 乙酸铽(III) 水合物的工业生产涉及类似的合成路线,但规模更大。该过程包括氧化铽的提纯、与乙酸的受控反应以及结晶以获得水合物形式。 然后将产品干燥并包装,用于各种应用 {_svg_3} .
化学反应分析
反应类型: 乙酸铽(III) 水合物会发生各种化学反应,包括:
取代反应: 乙酸铽(III) 可以与其他酸反应形成不同的铽盐。例如,与三氟乙酸反应会形成三氟乙酸铽: [ (\text{CH}3\text{COO})_3\text{Tm} + 3 \text{CF}_3\text{COOH} \rightarrow (\text{CF}_3\text{COO})_3\text{Tm} + 3 \text{CH}_3\text{COOH} ]
络合反应: 乙酸铽(III) 可以与各种配体形成络合物,这些络合物在材料科学和催化方面很有用。
常用试剂和条件: 常用试剂包括三氟乙酸、乙酰丙酮和其他有机酸。反应条件通常涉及受控温度和惰性气氛,以防止不希望发生的副反应。
科学研究应用
化学: 乙酸铽(III) 水合物用作合成高纯度铽基材料的前体。 这些材料在制造掺杂铽离子的薄膜、陶瓷和纳米材料方面很有价值 .
生物学和医学: 需要进一步调查以确定其有效性和安全性.
工业: 乙酸铽(III) 水合物用于生产固态激光器、用于医学成像的闪烁体和磁光器件。 它能够将低能量光子转换为高能量光子(上转换),使其在生物成像、太阳能电池和发光二极管 (LED) 中发挥作用.
作用机制
乙酸铽(III) 水合物的作用机制涉及铽离子与各种分子靶标的相互作用。在上转换应用中,铽离子吸收低能量光子并发射高能量光子,该过程由铽的独特电子结构促进。 在 MRI 应用中,铽离子的顺磁性增强了图像的对比度,方法是影响附近氢核的弛豫时间 .
相似化合物的比较
类似化合物:
- 乙酸镱(III) 水合物
- 乙酸铒(III) 水合物
- 乙酸钕(III) 水合物
- 乙酸铽(III) 水合物
比较: 乙酸铽(III) 水合物因其特殊的电子结构而独一无二,这使其能够实现高效的上转换和顺磁性。 与乙酸镱和乙酸铒相比,乙酸铽在需要高能量光子发射和增强 MRI 对比度的应用中具有独特的优势 .
属性
分子式 |
C6H14O7Tm |
|---|---|
分子量 |
367.11 g/mol |
IUPAC 名称 |
acetic acid;thulium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
InChI 键 |
LSZQIAFCRVKLLX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)





![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)


